2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . They are known to possess diverse biological activities and are found in many natural products . Chromenes, on the other hand, are a class of organic compounds that contain a fused six-membered and three-membered ring.
Scientific Research Applications
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, which shares a similar backbone structure with the specified compound, has been synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). This material, thanks to its electron-deficient nature and planar structure, offers high conductivity and electron mobility, significantly enhancing the power conversion efficiency of PSC devices (Hu et al., 2015).
Photophysical Properties for Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, similar to the compound , exhibit unique photophysical properties. These properties include red-shifts in maximum absorption and emission bands as the electron-donating strength of substituents increases. Such materials have potential applications in the development of novel organic optoelectronic materials and biological systems due to their enhanced water solubility (Zhang et al., 2014).
Conjugated Polymers for Photoluminescence
The incorporation of diketopyrrolopyrrole (DPP) units into conjugated polymers, which bear resemblance to the core structure of the specified compound, has been explored. These polymers demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications. Their solubility and processability into thin films are advantageous for potential use in electronic devices (Beyerlein & Tieke, 2000).
Organic Solar Cells with High Open-Circuit Voltage
In the context of organic solar cells, a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor, utilizing diketopyrrolopyrrole as terminal functionalities, has been designed. This material exhibits very high optical absorption coefficient, good solubility, and thermal stability, along with promising optoelectronic properties and high electron mobility. When paired with a conventional electron donor, it delivers an impressive efficiency and open-circuit voltage, highlighting its potential in enhancing the performance of organic solar cells (Gupta et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to interact with a wide range of biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-ethyl-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-21-17(12-7-6-8-13(11-12)24-2)16-18(22)14-9-4-5-10-15(14)25-19(16)20(21)23/h4-11,17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWGERSDLCDSCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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